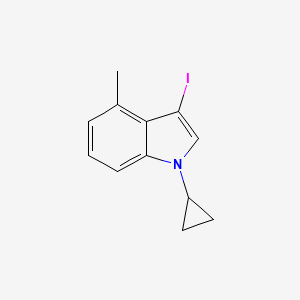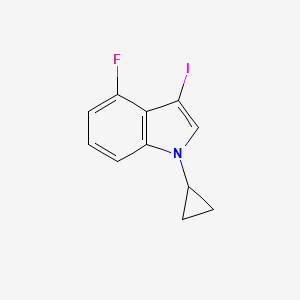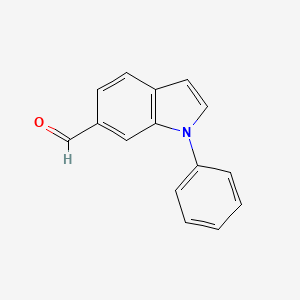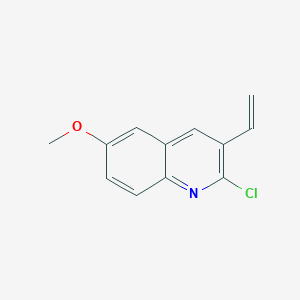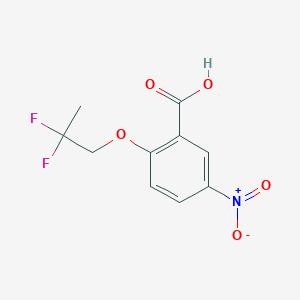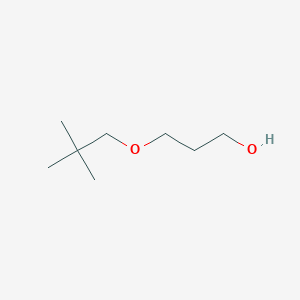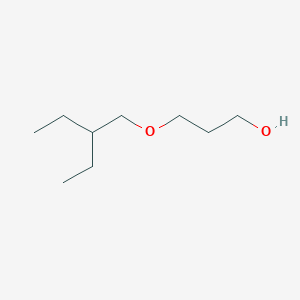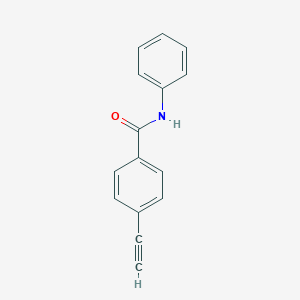
4-Ethynyl-N-phenylbenzamide
Descripción general
Descripción
4-Ethynyl-N-phenylbenzamide is a useful research compound. Its molecular formula is C15H11NO and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Ethynyl-N-phenylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-N-phenylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Photocatalysts : It is used in the synthesis of new mononuclear photocatalysts based on [RuCl(2,2'-bipyridine)(L(n))]PF6 complexes (Davidson et al., 2015).
Drug Development and Pharmacological Screening : It has applications in drug development and pharmacological screening, as seen in studies involving variants like 4-Amino-N-[3-(2-hydroxyethyl)sulfonyl]phenylbenzamide (Mao Duo, 2000).
EGFR Tyrosine Kinase Inhibition : As a novel EGFR tyrosine kinase inhibitor, it shows promise in inhibiting EGFR and cell growth in A-549 and HL60 cells (Mao et al., 2013).
Anticonvulsant Properties : Certain derivatives like 4-nitro-N-phenylbenzamides have shown anticonvulsant properties in mice, which can be three times more active than phenytoin (Bailleux et al., 1995).
Antibacterial and Antifungal Properties : It has been found to have antibacterial and antifungal properties, effective against organisms like Escherichia coli and Mycobacterium tuberculosis (Yadlapalli et al., 2013).
Antiviral Activity Prediction : Its derivatives are used in 3D-QSAR models to predict antiviral activities, aiding in the development of anti-EV71 drugs (Bourass et al., 2016).
Antitumor Activity : It shows antitumor activity, with efficacy in inhibiting cell lines such as NCI-H460 and MCF-7 (He et al., 2014).
Synthesis of Spirooxindoles : Useful in the intramolecular oxidative coupling for the synthesis of spirooxindoles (Yu et al., 2011).
Intramolecular Cure (IMC) Agent : Potential as an intramolecular cure agent (Feld, 1982).
Aromatic Polyimide : Acts as a novel aromatic polyimide with specific heat capacities and thermal degradation properties (Butt et al., 2005).
Liquid Chromatographic Studies : Used in studies of quantitative structure-retention relationships in liquid chromatography (Lehtonen, 1983).
Inhibitor of Mitochondrial Permeability Transition Pore : Derivatives act as potent inhibitors of the mitochondrial permeability transition pore (Roy et al., 2016).
Synthesis of Quinazolines : Facilitates the synthesis of quinazolines, useful in various chemical syntheses (Ohta et al., 2010).
Anticancer Agent Development : Certain derivatives have shown potential as anticancer agents (Malik et al., 2022).
Synthesis of Quinazolinones : Aids in the novel synthesis of 4-phenylquinazolinones through a palladium-catalyzed reaction (Hikawa et al., 2012).
Carbon Dioxide Gas Sensor : Ethynylated-thiourea derivatives are used as sensing layers for detecting carbon dioxide (Daud et al., 2019).
Enterovirus 71 Inhibitors : N-Phenylbenzamide derivatives have been explored as inhibitors of Enterovirus 71 (Ji et al., 2013).
Propiedades
IUPAC Name |
4-ethynyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO/c1-2-12-8-10-13(11-9-12)15(17)16-14-6-4-3-5-7-14/h1,3-11H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUNMUBHMWDGDBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynyl-N-phenylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



